4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthetic approaches for compounds similar to "4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol" often involve multi-step reactions, including the formation of imidazole derivatives through condensation, cyclization, and substitution reactions. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide showcases a detailed structural determination by X-ray crystallography, highlighting the complexity and precision required in synthesizing such molecules (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds often reveals intricate details about their spatial arrangement and electronic configuration, as determined by methods like X-ray crystallography. These structures provide essential insights into the compound's chemical behavior and potential interaction with biological targets. For instance, the crystal structure analysis of a related compound indicates specific conformations and intermolecular interactions critical for its biological activity (Al-Hourani et al., 2016).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research has delved into the synthesis of heterocyclic compounds utilizing derivatives of the mentioned chemical structure. For instance, studies have demonstrated the successful synthesis of methyl 6-aryl-5-(1H-benzimidazol-2-yl)-2-methylnicotinates through a three-component cyclocondensation involving 4-(dimethylamino)benzaldehyde. This synthesis process occurs via a Hantzsch type reaction, highlighting its relevance in creating previously unknown compounds with potential applications in medicinal chemistry and materials science (Dzvinchuk & Lozinskii, 2009).
Corrosion Inhibition
Another notable application is in the field of corrosion inhibition. Derivatives of the compound have been investigated for their effectiveness in protecting mild steel against corrosion in acidic environments. The study on quinoline derivatives containing the dimethylamino methyl benzimidazole moiety revealed that these compounds act as mixed-type corrosion inhibitors. This application is particularly relevant in industries where metal preservation is crucial (Dkhireche et al., 2020).
Antimicrobial and Antioxidant Agents
Compounds derived from "4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol" have also been synthesized and characterized for their potential antimicrobial and antioxidant properties. A series of novel chalcone linked imidazolones demonstrated biological activity against various bacterial strains and showcased antioxidant activity, indicating their potential in developing new therapeutic agents (Sadula et al., 2014).
Electroluminescent Materials
Additionally, derivatives of this compound have been explored for their applications in electroluminescent materials. The synthesis of new low-molecular-weight compounds with potential application in organic light-emitting devices (OLEDs) has been investigated. These compounds have shown promising photophysical properties, which could be leveraged in the development of color electroluminescent structures for display technologies (Dobrikov et al., 2011).
Safety And Hazards
Orientations Futures
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
Propriétés
IUPAC Name |
4-[(dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-7-12-9-4-5-10(15)8(6-14(2)3)11(9)13-7/h4-5,15H,6H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXFMYCKLMXBLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=C2CN(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353989 |
Source
|
Record name | 4-[(Dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol | |
CAS RN |
101018-70-6 |
Source
|
Record name | 4-[(Dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.